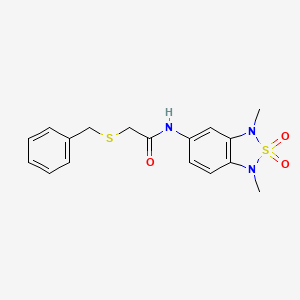

2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic compound that features a benzylthio group and a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety

Properties

IUPAC Name |

2-benzylsulfanyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-19-15-9-8-14(10-16(15)20(2)25(19,22)23)18-17(21)12-24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXHYBQMXAEKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CSCC3=CC=CC=C3)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole core, followed by the introduction of the benzylthio group and the acetamide functionality. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3,3-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole

Uniqueness

2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a novel benzothiadiazole derivative that has garnered attention for its potential biological activities. Benzothiadiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

Anticancer Activity

Research has demonstrated that benzothiadiazole derivatives exhibit significant anticancer properties. A study involving various benzothiadiazole compounds highlighted their ability to inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Benzothiadiazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 4 | Apoptosis induction |

| B7 | A549 | 2 | Cell cycle arrest |

| Other Compounds | H1299 | Varies | Inhibition of AKT/ERK pathways |

The compound B7 , a related benzothiadiazole derivative, was shown to significantly reduce cancer cell proliferation and lower inflammatory cytokines IL-6 and TNF-α levels in treated cells .

Anti-inflammatory Activity

Benzothiadiazole derivatives have also been noted for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation. For instance, the reduction of IL-6 and TNF-α indicates that the compound may interfere with pro-inflammatory signaling pathways .

Mechanistic Studies

Mechanistic studies have revealed that benzothiadiazole derivatives can inhibit key signaling pathways involved in cancer progression. Specifically, the inhibition of the AKT and ERK pathways has been documented in studies assessing the effects of these compounds on cancer cell lines . This dual action not only targets tumor cells but also addresses the inflammatory microenvironment that supports tumor growth.

Case Studies

Several case studies have illustrated the efficacy of benzothiadiazole derivatives in preclinical models:

-

Study on A431 Cells :

- Objective : To evaluate the cytotoxic effects of various benzothiadiazole derivatives.

- Findings : Significant inhibition of cell proliferation was observed at concentrations as low as 2 μM. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

-

Study on Inflammatory Response :

- Objective : To assess the impact on inflammatory cytokine production in RAW264.7 macrophages.

- Findings : The compound reduced TNF-α production by approximately 50% at a concentration of 4 μM, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(benzylsulfanyl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of an intermediate acetamide via reaction of 1,3-dimethyl-2,2-dioxo-benzothiadiazol-5-amine with chloroacetyl chloride in the presence of a base (e.g., sodium acetate). Subsequent thiol-alkylation with benzyl mercaptan under controlled pH (~8–9) and temperature (60–80°C) yields the target compound. Solvents like ethanol or dichloromethane are preferred, and reactions are monitored via TLC (chloroform:methanol, 7:3) .

- Key Parameters : Reaction time (4–6 hours for amidation), stoichiometric ratios (1.2 eq of thiol reagent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., benzylsulfanyl protons at δ 3.8–4.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 398.52) .

Q. How can initial biological activity screening be designed to assess antimicrobial or anticancer potential?

- Methodology :

- Antimicrobial Assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or topoisomerase II). Focus on benzothiadiazole’s electron-deficient core for π-π stacking .

- Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories) to identify critical residues for activity .

- QSAR Analysis : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to rationalize potency variations .

Q. What strategies mitigate discrepancies in biological assay results across different laboratories?

- Methodology :

- Orthogonal Assays : Cross-validate cytotoxicity data using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

- Standardized Protocols : Adopt uniform solvent systems (e.g., DMSO concentration ≤0.1% v/v) and cell passage numbers .

- Structural Analog Testing : Compare activity of closely related analogs (e.g., thiadiazole vs. oxadiazole derivatives) to isolate moiety-specific effects .

Q. How can reaction engineering improve yield in multi-step syntheses of this compound?

- Methodology :

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiol-alkylation) to enhance heat transfer and reduce side products .

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology (RSM) .

- Catalysis : Screen Pd/C or CuI catalysts for Suzuki-Miyaura coupling in functionalized derivatives .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.